1-[(3,4-Difluorophenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine
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Overview
Description
1-[(3,4-Difluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine is a complex organic compound characterized by the presence of a difluorophenyl group, a sulfonyl group, and a naphthylmethyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-[(3,4-difluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine typically involves multiple steps, including the formation of the piperazine ring and the subsequent attachment of the difluorophenyl and naphthylmethyl groups. Common synthetic routes include:
Formation of Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of Difluorophenyl Group: The difluorophenyl group can be introduced via nucleophilic aromatic substitution reactions using appropriate fluorinated aromatic compounds.
Attachment of Naphthylmethyl Group: The naphthylmethyl group can be attached through alkylation reactions using naphthylmethyl halides.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure the efficient synthesis of the compound.
Chemical Reactions Analysis
1-[(3,4-Difluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings, using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include various derivatives with modified functional groups, enhancing the compound’s versatility in different applications.
Scientific Research Applications
1-[(3,4-Difluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various chemical studies.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties, due to its unique structural features.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug development, where its interactions with biological targets are studied.
Industry: It is used in the development of advanced materials and chemical processes, contributing to innovations in various industrial sectors.
Mechanism of Action
The mechanism of action of 1-[(3,4-difluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: The compound interacts with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound influences signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-[(3,4-Difluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine can be compared with other similar compounds, such as:
1-(3,4-Difluorophenyl)sulfonyl-4-(2-methoxyphenyl)piperazine: This compound has a methoxy group instead of a naphthylmethyl group, leading to different chemical and biological properties.
1-(3,4-Difluorophenyl)sulfonyl-4-(2-phenylethyl)piperazine: The presence of a phenylethyl group instead of a naphthylmethyl group results in variations in its reactivity and applications.
The uniqueness of 1-[(3,4-difluorophenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H20F2N2O2S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)sulfonyl-4-(naphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C21H20F2N2O2S/c22-20-9-8-18(14-21(20)23)28(26,27)25-12-10-24(11-13-25)15-17-6-3-5-16-4-1-2-7-19(16)17/h1-9,14H,10-13,15H2 |
InChI Key |
HZBSHNCZPJNZDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
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